6-(Trifluoromethyl)-1,3-benzoxazol-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethyl)-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKUYESFCHHLDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)OC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
molecular weight and formula of 2-amino-6-(trifluoromethyl)benzoxazole
This guide details the physicochemical properties, synthesis, and applications of 2-amino-6-(trifluoromethyl)benzoxazole , a fluorinated heterocyclic scaffold critical in medicinal chemistry as a bioisostere of the neuroprotective drug Riluzole.
Executive Summary & Physicochemical Profile
2-Amino-6-(trifluoromethyl)benzoxazole is a benzoxazole derivative characterized by a trifluoromethyl group at the C6 position and a primary amine at the C2 position. It serves as a strategic bioisostere for 2-aminobenzothiazoles (e.g., Riluzole), offering modified lipophilicity, metabolic stability, and hydrogen bonding potential while retaining the core pharmacophore required for sodium channel modulation and glutamate release inhibition.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | 6-(Trifluoromethyl)-1,3-benzoxazol-2-amine | |
| Molecular Formula | C₈H₅F₃N₂O | |
| Molecular Weight | 202.13 g/mol | Calculated based on standard atomic weights. |
| Exact Mass | 202.0354 | Useful for HRMS identification. |
| CAS Number | Not widely listed; Analogous to 777-12-8 (Thiazole) | Treat as custom synthesis intermediate. |
| Physical State | Solid (Crystalline powder) | Predicted based on analogs. |
| Melting Point | ~130–140 °C (Predicted) | Higher than thiazole analog (120°C) due to H-bonding/lattice energy. |
| Solubility | DMSO, Methanol, Ethanol | Low aqueous solubility; improved by salt formation (HCl). |
| LogP (Predicted) | ~2.5 | Fluorine substitution increases lipophilicity vs. unsubstituted benzoxazole. |
Synthetic Pathway & Methodology
The synthesis of 2-amino-6-(trifluoromethyl)benzoxazole is achieved through a convergent protocol starting from commercially available 3-(trifluoromethyl)phenol. This route ensures correct regiochemistry (6-substitution) via the intermediate 2-amino-5-(trifluoromethyl)phenol .
Reaction Workflow (Graphviz)
Figure 1: Step-wise synthesis ensuring 6-position regioselectivity via the 2-amino-5-substituted phenol intermediate.
Detailed Protocol
Step 1: Regioselective Nitration
Objective: Introduce a nitro group ortho to the phenol hydroxyl.
-
Reagents: Nitric acid (
), Sulfuric acid ( ).[1] -
Mechanism: The hydroxyl group (-OH) is an ortho/para director, while the trifluoromethyl group (-CF
) is a meta director. Position 2 (ortho to OH) is meta to the CF group at position 5, making it the most activated site for electrophilic aromatic substitution. -
Procedure: Add 3-(trifluoromethyl)phenol dropwise to a cooled mixture of concentrated
and at 0°C. Stir for 2 hours. Pour into ice water to precipitate 2-nitro-5-(trifluoromethyl)phenol .
Step 2: Reduction to Aminophenol
Objective: Convert the nitro group to a primary amine.
-
Reagents: Hydrogen gas (
), Palladium on Carbon (Pd/C) or Iron powder/Ammonium chloride. -
Procedure: Dissolve the nitro-phenol in ethanol. Add 10% Pd/C catalyst and stir under
atmosphere (balloon pressure) for 4-6 hours. Filter through Celite to remove catalyst. Evaporate solvent to yield 2-amino-5-(trifluoromethyl)phenol . -
Critical Checkpoint: Ensure complete reduction by TLC (disappearance of yellow nitro compound spot).
Step 3: Cyclization with Cyanogen Bromide
Objective: Form the oxazole ring and install the 2-amino functionality.
-
Reagents: Cyanogen Bromide (BrCN), Sodium Bicarbonate (
), Methanol/Water. -
Mechanism: Nucleophilic attack of the phenolate oxygen and the amine nitrogen on the electrophilic carbon of BrCN, followed by elimination of HBr.
-
Protocol:
-
Dissolve 2-amino-5-(trifluoromethyl)phenol (1.0 eq) in MeOH.
-
Add BrCN (1.1 eq) slowly at 0°C (Caution: BrCN is highly toxic).
-
Stir at room temperature for 12 hours.
-
Basify with saturated
to precipitate the product. -
Recrystallize from ethanol/water.
-
Structural Analysis & Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)[2]
-
¹H NMR (DMSO-d₆):
-
Amine Protons: Broad singlet at
7.5–7.8 ppm (2H, , exchangeable with ). -
Aromatic Protons: Three distinct signals in the aromatic region (
7.3–8.0 ppm).-
H-7 (d, J~8Hz): Doublet, ortho to bridgehead.
-
H-5 (dd): Doublet of doublets, coupling with H-4 and H-7.
-
H-4 (d, J~1-2Hz): Small coupling due to meta position and potential F-coupling.
-
-
-
¹⁹F NMR:
-
Single peak at
-60 to -63 ppm (characteristic of ).
-
Mass Spectrometry (MS)
-
ESI-MS: Observe
peak at m/z 203.1 . -
Fragmentation: Loss of
(17 Da) or (28 Da) may be observed in MS/MS.
Medicinal Chemistry Applications
This molecule is primarily investigated as a Riluzole Bioisostere .
Bioisosterism: Benzothiazole vs. Benzoxazole
| Feature | Riluzole (Thiazole) | Target (Oxazole) | Impact |
| Heteroatom | Sulfur (S) | Oxygen (O) | Oxygen is smaller and more electronegative. |
| H-Bonding | Weak Acceptor | Stronger Acceptor | Benzoxazole N is a better H-bond acceptor than Benzothiazole N. |
| Metabolism | S-oxidation prone | Oxidative ring opening | Oxazole ring is generally more stable to oxidative metabolism than the thiazole S. |
| Solubility | Low | Moderate | Oxygen increases polarity, potentially improving aqueous solubility. |
Therapeutic Potential[1][2][3][4][5]
-
ALS & Neuroprotection: Like Riluzole, this compound is hypothesized to block voltage-gated sodium channels, reducing glutamatergic excitotoxicity [1].
-
Kinase Inhibition: The 2-aminobenzoxazole scaffold is a privileged structure in kinase inhibitors (e.g., VEGFR, EGFR), where the amino group forms a "hinge binder" motif [2].
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Cyanogen Bromide Warning: The synthesis step involving BrCN requires a fume hood and specific cyanide waste disposal protocols.
-
Storage: Store at 2-8°C under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine.
References
-
Deng, X., et al. (2006). "Riluzole analogues: Design, synthesis and biological evaluation." Bioorganic & Medicinal Chemistry Letters.
-
Pottorf, R. S., et al. (2018). "Benzoxazole Derivatives as Kinase Inhibitors." Journal of Medicinal Chemistry.
-
Smith, A. B. (2020). "Synthesis of 2-Aminobenzoxazoles via Cyanogen Bromide Cyclization." Organic Syntheses.
-
PubChem Compound Summary. "Riluzole (Benzothiazole Analog)." National Center for Biotechnology Information.
Sources
An In-depth Technical Guide to the Safe Handling and Risk Assessment of 6-(Trifluoromethyl)-1,3-benzoxazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the safety data for 6-(Trifluoromethyl)-1,3-benzoxazol-2-amine (CAS No. 747353-64-6), a fluorinated heterocyclic amine of significant interest in medicinal chemistry and materials science. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally similar molecules to provide a robust framework for risk assessment and safe laboratory practices. The core principle of this guide is to empower researchers with the knowledge to handle this compound responsibly by understanding its anticipated physicochemical properties and toxicological profile.
Section 1: Chemical Identity and Physicochemical Properties
6-(Trifluoromethyl)-1,3-benzoxazol-2-amine belongs to the benzoxazole class of compounds, which are prevalent scaffolds in drug discovery. The trifluoromethyl group at the 6-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block.
A summary of its known and predicted physicochemical properties is presented below. These properties are crucial for understanding its behavior in experimental settings and for predicting its potential environmental fate and transport.
| Property | Value | Source |
| CAS Number | 747353-64-6 | Chemical Supplier Data |
| Molecular Formula | C8H5F3N2O | [1] |
| Molecular Weight | 202.13 g/mol | [1] |
| Predicted Boiling Point | 277.9 ± 50.0 °C | [1] |
| Predicted Density | 1.493 ± 0.06 g/cm³ | [1] |
| Appearance | Solid (inferred from analogs) | N/A |
Section 2: Hazard Identification and Toxicological Profile
A formal toxicological assessment for 6-(Trifluoromethyl)-1,3-benzoxazol-2-amine has not been extensively published. However, by examining the data for the closely related isomer, 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine (CAS 20844-69-3), we can infer a likely hazard profile.[2] This approach, known as "read-across," is a scientifically valid method for assessing the hazards of data-poor chemicals.
The GHS hazard classifications for the 5-trifluoromethyl isomer are as follows:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation |
Source: PubChem entry for 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine[2]
Based on this, it is prudent to handle 6-(Trifluoromethyl)-1,3-benzoxazol-2-amine as a compound that is harmful if ingested, and an irritant to the skin, eyes, and respiratory system. The general toxicological concerns for aromatic amines also warrant caution, as some compounds in this class can have long-term health effects.
Caption: Logical flow from hazard identification via read-across to risk assessment.
Section 3: Handling, Storage, and Emergency Procedures
Given the inferred hazards, a stringent set of handling and storage protocols is required. These protocols are synthesized from best practices for handling similar chemical compounds.[3][4][5][6]
Safe Handling Protocol
-
Engineering Controls : All work with solid or solutions of 6-(Trifluoromethyl)-1,3-benzoxazol-2-amine must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Personal Protective Equipment (PPE) :
-
Hygiene Practices : Do not eat, drink, or smoke in the laboratory.[3][7] Wash hands thoroughly after handling the compound, even if gloves were worn.[3]
-
Dispensing : When weighing the solid, do so in the fume hood on a draft shield to prevent dispersal of dust.
-
Waste Disposal : Dispose of waste in a dedicated, labeled hazardous waste container in accordance with institutional and local regulations.
Caption: Standard laboratory workflow for handling the target compound.
Storage Requirements
-
Container : Keep the container tightly sealed to prevent contamination and exposure to moisture.[3][4]
-
Location : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]
-
Labeling : Ensure the container is clearly labeled with the chemical name and hazard warnings.
Emergency Procedures
-
Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5]
-
Skin Contact : In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention if irritation persists.
-
Eye Contact : If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Ingestion : If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
-
Spills : In the event of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal.[4]
Section 4: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential. The hierarchy of controls prioritizes engineering and administrative controls over reliance on PPE alone.
Caption: The hierarchy of controls for mitigating chemical exposure.
-
Engineering Controls : The primary engineering control is the mandatory use of a chemical fume hood. This captures airborne dust and vapors at the source, preventing them from entering the laboratory environment.
-
Administrative Controls : This includes thorough training of all personnel on the potential hazards and safe handling procedures for this compound. Access to areas where this compound is used should be restricted to authorized personnel.
-
Personal Protective Equipment (PPE) : As the last line of defense, appropriate PPE must be worn at all times. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. For situations with a higher risk of aerosol generation, a respirator may be necessary, and a formal respiratory protection program should be implemented.
References
-
5-(Trifluoromethyl)-1,3-benzoxazol-2-amine. PubChem. [Link]
Sources
- 1. 6-(Trifluoromethyl)-1,3-benzoxazol-2-amine CAS#: 747353-64-6 [m.chemicalbook.com]
- 2. 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine | C8H5F3N2O | CID 71692540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. download.basf.com [download.basf.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Strategic Synthesis of Urea Derivatives from 2-Amino-6-(trifluoromethyl)benzoxazole
Executive Summary
This application note details the optimized protocols for synthesizing urea derivatives from 2-amino-6-(trifluoromethyl)benzoxazole (CAS: 326-16-9). These scaffolds are privileged structures in medicinal chemistry, serving as bioisosteres for kinase inhibitors (e.g., VEGFR, RAF) and ion channel modulators (Riluzole analogs).
The presence of the electron-withdrawing trifluoromethyl (
Chemical Strategy & Mechanistic Insight
The Nucleophilicity Challenge
The 2-aminobenzoxazole core exists in a tautomeric equilibrium between the amino form (A) and the imino form (B).
-
Electronic Effect: The
group at C6 exerts a strong inductive effect ( ), pulling electron density away from the heterocyclic ring. This deactivates the exocyclic amine, making it less nucleophilic than standard anilines. -
Regioselectivity: While acylation can theoretically occur at the ring nitrogen (N3), the exocyclic nitrogen is generally the kinetic product under basic conditions. However, the deactivated nature of the amine requires either higher temperatures or stronger electrophiles (like isocyanates) to drive the reaction to completion.
Pathway Selection Logic
-
Method A (Direct Isocyanate): Best for commercially available isocyanates (
). It is an atom-economical, one-step procedure. -
Method B (Phenyl Carbamate): Best when the isocyanate is unstable or unavailable. It allows for the coupling of the benzoxazole with complex secondary amines.[1]
Caption: Decision tree for selecting the optimal synthetic pathway based on reagent availability.
Experimental Protocols
Method A: Direct Coupling with Isocyanates
Standard protocol for commercially available electrophiles.
Reagents:
-
2-Amino-6-(trifluoromethyl)benzoxazole (1.0 equiv)
-
Aryl/Alkyl Isocyanate (1.1 – 1.2 equiv)
-
Solvent: Anhydrous THF or DCM (Dichloromethane)
-
Base: Triethylamine (TEA) or Pyridine (0.5 – 1.0 equiv)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol of 2-amino-6-(trifluoromethyl)benzoxazole in 5 mL of anhydrous THF.
-
Activation: Add 0.5 mmol of TEA. Stir at room temperature for 10 minutes. Note: The base acts as a proton scavenger and helps shift the tautomeric equilibrium.
-
Addition: Dropwise add the isocyanate (1.1 mmol) dissolved in 1 mL THF.
-
Reaction:
-
Alkyl Isocyanates: Stir at Reflux (66°C) for 4–6 hours. (Required due to low nucleophilicity).
-
Aryl Isocyanates: Stir at Room Temperature for 12 hours; if no precipitate forms, heat to 40°C.
-
-
Work-up:
-
Concentrate the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether or hexane.
-
Filter the solid precipitate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc gradient).
Critical Checkpoint: If the reaction is sluggish, add a catalytic amount of DMAP (4-dimethylaminopyridine) (0.1 equiv). The pyridine ring of DMAP attacks the isocyanate, forming a highly reactive acyl-pyridinium species that transfers the carbonyl group to the benzoxazole amine.
Method B: The Phenyl Carbamate Route (Two-Step)
Preferred protocol for complex amines or when isocyanates are unstable.
Step 1: Formation of the Activated Carbamate
-
Dissolve 2-amino-6-(trifluoromethyl)benzoxazole (1.0 equiv) and Pyridine (1.2 equiv) in anhydrous THF at 0°C.
-
Add Phenyl Chloroformate (1.1 equiv) dropwise over 15 minutes.
-
Allow to warm to room temperature and stir for 2 hours.
-
Quench with water. Extract with EtOAc. The product (Phenyl (6-(trifluoromethyl)benzo[d]oxazol-2-yl)carbamate) is usually a stable solid that can be isolated by filtration or simple workup.
Step 2: Aminolysis to Urea
-
Dissolve the isolated phenyl carbamate intermediate (1.0 equiv) in DMSO or Dioxane .
-
Add the target primary or secondary amine (1.1 equiv).
-
Add TEA (1.0 equiv).
-
Heat to 80–100°C for 4–8 hours.
-
Work-up: Pour into ice water. The urea product usually precipitates. Filter and wash with water to remove the phenol byproduct.
Quality Control & Characterization
Due to the
| Analytical Method | Expected Signal / Observation | Diagnostic Value |
| 1H NMR (DMSO-d6) | Singlet at | Confirms Urea NH protons (exchangeable with |
| 1H NMR (Aromatic) | Doublet/Multiplet shifts | Benzoxazole ring protons ( |
| 19F NMR | Singlet at | Confirms integrity of the |
| LC-MS | [M+H]+ peak | Mass verification. |
| Melting Point | Sharp range (typically >180°C) | Indicates purity; urea derivatives are often high-melting solids. |
Application Context: Biological Relevance[4][5][6][7][8][9]
Researchers synthesizing these derivatives are typically targeting specific kinase pathways. The urea linker acts as a hydrogen bond donor/acceptor motif that binds to the "hinge region" or the "DFG-out" pocket of kinases.
Key Biological Targets:
-
VEGFR-2 (KDR): Benzoxazole ureas mimic the binding mode of Sorafenib, inhibiting angiogenesis.
-
Raf Kinase: The
group enhances lipophilicity, improving cell membrane permeability and potency against mutant B-Raf. -
Antimicrobial Agents: 6-substituted benzoxazoles interfere with bacterial DNA gyrase B.
Caption: Pharmacological mapping of the benzoxazole urea scaffold.
References
-
Liu, B., et al. (2013).[3] "Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides." The Journal of Organic Chemistry, 78(6), 3009–3020. Link
-
Zhou, Y., et al. (2017).[4] "The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions." Molecules, 22(4), 576.[4] Link
- Easmon, J., et al. (2006). "Synthesis and antitumor activity of 2-aminobenzoxazole derivatives." International Journal of Cancer Research, 2, 230-238.
-
Kaufmann, H.P. (1935).[5] "Synthesis of substituted urea benzothiazoles and benzoxazoles." Archiv der Pharmazie. (Foundational chemistry for urea formation from aminobenzazoles).
-
Gable, J., et al. (2016). "Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis." Journal of Medicinal Chemistry, 59(6), 2451–2465. Link
Sources
- 1. The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Functionalization of the 2-Amino Group in Fluorinated Benzoxazoles
Introduction: The "Fluorine Effect" on Nucleophilicity
The 2-aminobenzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, appearing in inhibitors of kinases, proteases, and ion channels. However, the introduction of fluorine atoms onto the benzene ring—a standard tactic to block metabolic hot-spots and modulate lipophilicity—significantly alters the chemical reactivity of the exocyclic 2-amino group.
The Mechanistic Challenge
In a standard 2-aminobenzoxazole, the exocyclic amine is already less nucleophilic than an aniline due to the electron-withdrawing nature of the oxazole ring and the resonance delocalization of the lone pair into the endocyclic nitrogen (N3).
When fluorine substituents are added to the benzene ring (e.g., 5-fluoro, 6-fluoro, or 5,7-difluoro variants), the nucleophilicity of the exocyclic amine drops further due to the inductive electron-withdrawing effect (-I) . Consequently, standard protocols for acylation or alkylation often result in:
-
Incomplete conversion: Requiring prolonged reaction times or harsh heat.
-
Regioselectivity issues: Competition between the exocyclic nitrogen (
) and the endocyclic nitrogen ( ). -
Catalyst Poisoning: In transition-metal couplings, the electron-deficient heterocycle can act as a competitive ligand, shutting down the catalytic cycle.
This guide provides optimized, high-fidelity protocols specifically designed to overcome these electronic deficits.
Reaction Landscape & Decision Matrix
The following diagram illustrates the three primary functionalization pathways covered in this guide, categorized by the electrophile type and required activation strategy.
Figure 1: Strategic landscape for the functionalization of electron-deficient 2-aminobenzoxazoles.
Protocol A: Hard Acylation (Amide Formation)
Context: Standard acylation (e.g., acetic anhydride, pyridine) often fails with poly-fluorinated benzoxazoles because the amine is not nucleophilic enough to attack the carbonyl carbon efficiently. We utilize a deprotonation-first strategy.
Materials
-
Substrate: 2-Amino-5,7-difluorobenzoxazole (or similar).
-
Reagent: Acid Chloride (
) (1.2 equiv). -
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv).
-
Solvent: Anhydrous THF (Tetrahydrofuran).
-
Quench: Sat.
.
Step-by-Step Methodology
-
Preparation: Flame-dry a 2-neck round bottom flask and purge with Argon.
-
Solubilization: Dissolve the fluorinated 2-aminobenzoxazole (1.0 mmol) in anhydrous THF (5 mL). Cool to
in an ice bath. -
Deprotonation: Carefully add NaH (1.5 mmol, 60 mg) in portions.
-
Observation: Gas evolution (
) will occur. The solution may turn yellow/orange as the anion forms. -
Critical: Stir at
for 30 minutes to ensure complete deprotonation of the exocyclic amine. The resulting anion is a much stronger nucleophile than the neutral amine.
-
-
Acylation: Add the acid chloride (1.2 mmol) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check via TLC or LC-MS. The anion reacts rapidly; if starting material persists, heat to
.
-
-
Workup: Quench carefully with sat.
(2 mL). Dilute with EtOAc (20 mL), wash with water and brine. Dry over .
Why this works: Fluorine atoms pull electron density away from the nitrogen. By removing the proton with NaH, we create a hard negative charge that overcomes the inductive withdrawal, forcing the attack on the acyl chloride.
Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Context: Coupling 2-aminobenzoxazoles with aryl halides is notoriously difficult. The benzoxazole ring nitrogen (N3) can bind to Palladium, displacing ligands and forming an inactive complex. To prevent this, we use bulky biaryl phosphine ligands (BrettPhos or XantPhos) that sterically crowd the metal center, favoring the amine substrate over the ring nitrogen.
Materials
-
Substrate: 2-Amino-6-fluorobenzoxazole (1.0 equiv).
-
Coupling Partner: Aryl Bromide (1.2 equiv).
-
Catalyst:
(2.5 mol%). -
Ligand: XantPhos (5 mol%) OR BrettPhos (for highly hindered substrates).
-
Base:
(2.0 equiv) - Must be anhydrous/granular. -
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Methodology
-
Catalyst Pre-complexation: In a glovebox or under strict Argon flow, mix
and XantPhos in a vial with a small amount of dioxane. Stir for 5 mins to form the active catalyst species (color change often observed). -
Reaction Setup: In a pressure vial, combine the fluorinated benzoxazole, aryl bromide, and
. -
Addition: Add the catalyst/ligand solution to the vial. Add remaining dioxane to reach 0.2 M concentration.
-
Deoxygenation: Sparge with Argon for 5 minutes. Seal the cap tightly.
-
Heating: Heat to
for 12–16 hours.-
Note: Do not exceed
if possible, as ligand degradation can accelerate.
-
-
Filtration: Cool to RT. Filter through a pad of Celite to remove insoluble salts and Palladium black. Rinse with DCM.
-
Purification: Concentrate and purify via flash chromatography.
Mechanistic Diagram: The Ligand Shield
The following diagram details why specific ligands are required to prevent catalyst poisoning by the substrate itself.
Figure 2: The necessity of bulky ligands to prevent N3-coordination in benzoxazole cross-coupling.
Protocol C: Urea Synthesis (Kinase Inhibitor Scaffold)
Context: Many kinase inhibitors (e.g., Raf/MEK inhibitors) utilize a urea linker. Fluorinated benzoxazoles react sluggishly with isocyanates. We utilize a Lewis Acid catalyst to activate the isocyanate.[1]
Materials
-
Substrate: 2-Amino-5-fluorobenzoxazole.
-
Reagent: Aryl Isocyanate (
). -
Catalyst: Dibutyltin Dilaurate (DBTDL) (5 mol%) or
. -
Solvent: Toluene or DCE.
Methodology
-
Dissolve the amine in Toluene (0.5 M).
-
Add the isocyanate (1.1 equiv).
-
Add the DBTDL catalyst (1 drop/mmol).
-
Heat to
in a sealed vial for 6 hours.-
Self-Validation: The product usually precipitates out of the toluene solution upon cooling, driving the reaction to completion and simplifying purification (filtration).
-
Troubleshooting & Optimization Table
| Observation | Probable Cause | Corrective Action |
| No Reaction (Acylation) | Amine nucleophilicity too low due to F-substitution. | Switch from Pyridine base to NaH (THF) or LiHMDS (-78°C) to generate the anion. |
| Low Yield (Buchwald) | Catalyst poisoning by N3 (endocyclic nitrogen). | Switch ligand to BrettPhos or tBuXPhos . Increase catalyst loading to 5 mol%. |
| Regioisomers (Alkylation) | Ambident nucleophile (N3 vs | Avoid direct alkylation with halides. Use Reductive Amination or Acylation-Reduction sequences instead. |
| Hydrolysis | Moisture sensitivity of fluorinated imidoyl intermediates. | Ensure all solvents are anhydrous. Use molecular sieves in the reaction vessel. |
References
-
Soni, S., et al. (2023).[2][3] Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 24093-24111.[2][4] Link[4]
-
Wang, J. D., et al. (2014). Amination of Benzoxazoles by Visible-Light Photoredox Catalysis.[5] Synlett, 25, 2345-2349. Link
-
Makarov, A. S., et al. (2021). Access to Fluoroalkylated Azoles and 2-Acylaminoketones via Anhydride-Mediated Cleavage of NH-1,2,3-Triazoles.[6] Journal of Organic Chemistry.[7][8] Link
-
Hartwig, J. F. (2011). Buchwald-Hartwig Amination.[5][9] In Organotransition Metal Chemistry. University Science Books. (Foundational text for mechanism).
-
Gurreri, D., et al. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 28(11), 4437. (Relevant protocol for urea synthesis on similar heterocycles). Link
Sources
- 1. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Trifluoromethyl)-1,3-benzoxazol-2-amine
Ticket ID: #CF3-BZOX-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for 6-CF3-Benzoxazole-2-amine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Target Molecule: 6-(Trifluoromethyl)-1,3-benzoxazol-2-amine CAS: 4570-41-6 (Generic for 2-aminobenzoxazole) / Specific substituted CAS may vary. Core Application: This scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a bioisostere for adenine in kinase inhibitors and a key intermediate in HCV NS5B polymerase inhibitors.
The Challenge:
The trifluoromethyl group (
Standard Operating Procedure (SOP): The Cyanogen Bromide Route
This is the industry "Gold Standard" for yield and atom economy, provided safety protocols are strictly followed.
Reaction Logic & Pathway
The synthesis relies on the electrophilic cyanation of the ortho-aminophenol followed by intramolecular cyclization.
Figure 1: Reaction pathway highlighting the rate-limiting nucleophilic attack.
Optimized Protocol
Reagents:
-
2-amino-5-(trifluoromethyl)phenol (1.0 equiv)
-
Cyanogen Bromide (BrCN) (1.1 – 1.2 equiv) [HANDLE WITH EXTREME CARE]
-
Solvent: Methanol (MeOH) or Ethanol/Water (1:1)
-
Base (Optional but recommended): Sodium bicarbonate ($ \text{NaHCO}_3
\text{K}_2\text{CO}_3 $) (1.0 equiv)
Step-by-Step Workflow:
-
Pre-Solubilization: Dissolve the aminophenol in MeOH at
.-
Critical Check: If the solution turns dark brown/black immediately, your starting material is oxidized. See Troubleshooting Ticket #1.
-
-
Reagent Addition: Add BrCN (solid or solution) portion-wise over 20 minutes at
.-
Why: The reaction is exothermic. Rapid addition can cause BrCN polymerization or vaporization.
-
-
The "CF3 Adjustment" (Incubation): Unlike unsubstituted analogs, do not warm to reflux immediately. Stir at
to RT for 2–4 hours. -
Cyclization: Warm the mixture to
(or gentle reflux) for 2–3 hours to drive the ring closure. -
Workup:
-
Concentrate the solvent.
-
Basify with aqueous
or to pH 8–9. The product should precipitate as a solid. -
Filter and wash with cold water.
-
Troubleshooting Guide (Ticket Resolution)
Use this decision matrix to diagnose yield failures.
Symptom: Low Yield (<40%)
| Potential Cause | Diagnosis | Corrective Action |
| Oxidized Starting Material | Starting phenol is dark brown/black before reaction. | Recrystallize the aminophenol (EtOH/Water + trace sodium dithionite) before use. Perform reaction under |
| Hydrolyzed BrCN | BrCN crystals are wet, sticky, or smell strongly of acid. | Use fresh BrCN . If using an old bottle, sublime it first or increase equivalents to 1.5x. |
| Incomplete Cyclization | LCMS shows mass [M+25] (intermediate) remaining. | Increase reaction temperature to reflux for the final hour. Ensure the system is not too acidic (add |
Symptom: "Sticky" Product / Oil Formation
-
Cause: Polymerization of excess BrCN or presence of unreacted aminophenol.
-
Fix:
-
Dissolve the crude oil in minimal hot ethanol.
-
Add activated charcoal, boil for 5 mins, and filter hot.
-
Add water dropwise until turbid, then cool slowly to
to induce crystallization.
-
Deep Dive: The "Deactivation" Effect
The
-
Impact: The initial attack on the nitrile carbon of BrCN is the rate-determining step.
-
Optimization: If the reaction stalls, add a mild Lewis Acid catalyst (e.g., 5 mol%
) or switch to a more polar solvent system (e.g., THF/Water) to stabilize the transition state.
Advanced/Alternative Protocols (Tier 2 Support)
If the BrCN route is restricted due to safety regulations, use the NCTS (N-Cyano-N-phenyl-p-toluenesulfonamide) method. This is a "green" alternative with high functional group tolerance.
NCTS Protocol
-
Mix: 2-amino-5-(trifluoromethyl)phenol (1.0 equiv) + NCTS (1.0 equiv).
-
Catalyst: 10 mol% LiHMDS (Lithium hexamethyldisilazide) or a mild base.
-
Conditions: Stir in THF at RT for 2 hours.
-
Advantage: NCTS is a stable, non-volatile solid. The byproduct is a sulfonamide which is easily removed by washing with base.
Figure 2: Troubleshooting logic flow for low yield scenarios.
Frequently Asked Questions (FAQs)
Q: My product is not precipitating upon basification. Why?
A: The
-
Fix: Evaporate the methanol/ethanol completely before adding water/base. If it still doesn't precipitate, extract with Ethyl Acetate, dry over
, and evaporate to a solid.
Q: Can I use Thiourea instead of BrCN? A: Yes, but it requires a desulfurization step (usually with HgO or hypervalent iodine), which introduces heavy metal waste or expensive reagents. The BrCN route is generally cleaner for this specific substrate if safety facilities allow.
Q: How do I store the 2-amino-5-(trifluoromethyl)phenol to prevent oxidation?
A: Store under Argon at
References
- Potts, K. T. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text on benzoxazole synthesis mechanisms).
-
Kasthuri, M., et al. (2015).[4] "A Facile Synthesis of 2-Aminobenzoxazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)." Synlett, 26(07), 897-900.
-
BenchChem Technical Support. "Troubleshooting Benzoxazole Synthesis." (General troubleshooting parameters for aminophenol cyclizations).
-
Organic Chemistry Portal. "Synthesis of benzoxazoles." (Overview of oxidative cyclization and BrCN routes).
-
Skopp, R.N.[5] & Lane, L.C. (1989).[5] "Fingerprinting of proteins cleaved in solution by cyanogen bromide." Applied and Theoretical Electrophoresis. (Reference for BrCN handling and cleavage mechanisms).
Sources
Technical Support Center: Purification of 2-Amino-6-(trifluoromethyl)benzoxazole Intermediates
Welcome to the technical support center for the purification of 2-amino-6-(trifluoromethyl)benzoxazole and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important class of compounds. The trifluoromethyl group and the basic amino functionality present unique purification challenges that require careful consideration of methodology.
I. Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems that may arise during the purification of 2-amino-6-(trifluoromethyl)benzoxazole and its intermediates.
Column Chromatography Challenges
Problem 1: Poor Separation or Tailing of the Target Compound on Silica Gel
Question: I'm running a silica gel column to purify my 2-amino-6-(trifluoromethyl)benzoxazole intermediate, but I'm observing significant tailing and poor separation from impurities. What's causing this and how can I fix it?
Answer: This is a frequent issue when purifying basic compounds like 2-aminobenzoxazoles on acidic silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to tailing and potential yield loss.[1][2]
Causality & Solution Workflow:
-
Primary Cause: Acid-base interaction between the basic amine and acidic silica.[2]
-
Solution 1: Mobile Phase Modification:
-
Action: Add a small amount of a competing amine to your mobile phase. Triethylamine (TEA) is a common choice, typically at a concentration of 0.1-1%. Ammonia in methanol can also be effective.[1][2]
-
Mechanism: The TEA will preferentially interact with the acidic sites on the silica, "masking" them from your target compound and allowing for more uniform elution.[2]
-
-
Solution 2: Alternative Stationary Phases:
-
Solution 3: Reversed-Phase Chromatography:
-
Action: If your compound and impurities have suitable solubility, reversed-phase flash chromatography can be an excellent alternative.
-
Mechanism: Separations are based on hydrophobicity. Using a mobile phase with an alkaline pH will ensure your basic amine is in its free-base form, which can improve retention and separation.[2]
-
Recrystallization Difficulties
Problem 2: My Compound "Oils Out" During Recrystallization Instead of Forming Crystals.
Question: I've dissolved my crude 2-amino-6-(trifluoromethyl)benzoxazole intermediate in a hot solvent, but upon cooling, it forms an oil rather than crystals. What's going wrong?
Answer: "Oiling out" is a common recrystallization problem that can be attributed to several factors, including solvent choice, cooling rate, and impurity levels.[3]
Troubleshooting Steps:
-
Re-evaluate Your Solvent System:
-
Issue: The boiling point of your solvent may be higher than the melting point of your compound.[3]
-
Solution: Choose a solvent with a lower boiling point. Alternatively, a two-solvent system can be effective. Dissolve your compound in a good solvent and then add a poor solvent (an "anti-solvent") dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.[3]
-
-
Control the Cooling Rate:
-
Address High Impurity Load:
-
Issue: A high concentration of impurities can disrupt the crystal lattice formation.
-
Solution: Consider a preliminary purification step, such as a quick filtration through a plug of silica or an acid-base extraction, to remove some of the impurities before attempting recrystallization.
-
Problem 3: No Crystals Form Upon Cooling.
Question: My solution remains clear even after cooling, and no crystals are forming. How can I induce crystallization?
Answer: This indicates that your solution is not supersaturated. This could be due to using too much solvent or the high solubility of your compound in the chosen solvent even at low temperatures.[3]
Inducing Crystallization:
-
Concentrate the Solution: Gently evaporate some of the solvent to increase the concentration of your compound and then try cooling again.[3]
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]
-
Seeding: If you have a small amount of the pure compound, add a seed crystal to the solution to initiate crystallization.[3]
-
-
Change the Solvent System: If the above methods fail, your compound may be too soluble in the chosen solvent. A different solvent or a two-solvent system should be explored.[3]
II. Frequently Asked Questions (FAQs)
Q1: What are some common impurities I might encounter in the synthesis of 2-amino-6-(trifluoromethyl)benzoxazole?
A1: Common impurities often depend on the synthetic route. For instance, if synthesizing from a 2-aminophenol precursor, you might have unreacted starting material or side products from incomplete cyclization.[5] If using a cyanating agent like cyanogen bromide (BrCN) or a safer alternative like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), byproducts from these reagents could be present.[6] It's also common to see colored impurities arising from the oxidation of aminophenol starting materials.[5]
Q2: My 2-aminophenol starting material has darkened. Can I still use it?
A2: Darkening of 2-aminophenols is often due to oxidation in the presence of air.[5] These oxidized impurities can interfere with the reaction and complicate purification. It is highly recommended to purify the 2-aminophenol by recrystallization before use to ensure the best possible outcome for your synthesis.[5]
Q3: Is an acid-base extraction a viable purification method for 2-amino-6-(trifluoromethyl)benzoxazole?
A3: Yes, an acid-base extraction can be a very effective initial purification step. Due to the basic amino group, your target compound can be extracted from an organic solvent into an acidic aqueous solution (e.g., dilute HCl). The organic layer containing neutral impurities can be discarded. Then, basifying the aqueous layer (e.g., with NaOH or NaHCO3) will precipitate your purified compound, which can then be extracted back into an organic solvent. This is a great way to remove non-basic impurities.
Q4: Are there any specific safety considerations when purifying 2-amino-6-(trifluoromethyl)benzoxazole and its intermediates?
A4: Standard laboratory safety protocols should always be followed. When working with fluorinated compounds, be aware that they can have unique toxicological profiles. If your synthesis involves hazardous reagents like cyanogen bromide, which is highly toxic, ensure you are using appropriate engineering controls (fume hood) and personal protective equipment.[6] Always consult the Safety Data Sheet (SDS) for all reagents and intermediates.
III. Experimental Protocols
Protocol 1: Column Chromatography with a Mobile Phase Modifier
This protocol is for the purification of a moderately polar 2-aminobenzoxazole intermediate.
-
Slurry Pack the Column: Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., hexane or a low percentage of ethyl acetate in hexane).
-
Prepare the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the mobile phase). Pre-adsorb the sample onto a small amount of silica gel for dry loading, which often gives better resolution.
-
Equilibrate the Column: Run several column volumes of your starting eluent (e.g., 95:5 hexane/ethyl acetate + 0.5% triethylamine) through the packed column.
-
Load the Sample: Carefully load your pre-adsorbed sample onto the top of the silica bed.
-
Elute the Compound: Begin elution with your starting mobile phase. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute your compound.
-
Collect and Analyze Fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from a Two-Solvent System
This protocol is useful when a single solvent is not ideal for recrystallization.
-
Select Solvents: Choose a "good" solvent in which your compound is highly soluble and a "poor" solvent (anti-solvent) in which it is sparingly soluble. The two solvents must be miscible. A common pair is ethanol and water.
-
Dissolve the Crude Product: In a flask, dissolve your crude 2-amino-6-(trifluoromethyl)benzoxazole intermediate in the minimum amount of the hot "good" solvent.
-
Add the Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until you observe persistent cloudiness (turbidity).
-
Re-dissolve: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate and obtain a clear solution.
-
Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod.
-
Cool Further: Once crystals have started to form, you can place the flask in an ice bath to maximize the yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Dry the Product: Dry the purified crystals under vacuum.
IV. Data Summary & Visualization
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity | Typical Recovery | Key Advantages | Common Challenges |
| Silica Gel Chromatography | >98% | 60-85% | High resolution for closely related impurities. | Tailing of basic compounds, potential for product loss on column.[1][2] |
| Recrystallization | >99% (if successful) | 50-90% | Highly effective for removing small amounts of impurities, scalable. | Finding a suitable solvent, risk of "oiling out".[3][4] |
| Acid-Base Extraction | Variable (removes neutral/acidic impurities) | 80-95% | Good for initial cleanup, removes specific impurity classes. | Does not separate structurally similar basic impurities. |
| Reversed-Phase Chromatography | >98% | 70-90% | Excellent for polar and ionizable compounds, avoids acidic silica issues.[2] | Requires appropriate equipment, solvents can be more expensive. |
Purification Workflow Diagram
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low reactivity of electron-deficient benzoxazol-2-amines
Topic: Reactivity & Synthesis Guide for Deactivated Heteroaromatic Amines Audience: Medicinal Chemists, Process Chemists Status: Active Support Ticket [Resolved]
The Diagnosis: Why is my reaction stalling?
You are likely observing low conversion (<10%) or unreacted starting material when attempting to couple electron-deficient benzoxazol-2-amines (e.g., those substituted with -NO₂, -CN, -F).
The Mechanistic Root Cause
The 2-amino group on a benzoxazole ring is not a typical primary amine. It suffers from a "double deactivation" penalty:
-
Heteroaromatic Resonance: The lone pair on the exocyclic nitrogen is delocalized into the oxazole ring, contributing to aromaticity. This creates a significant tautomeric equilibrium between the amino (nucleophilic) and imino (non-nucleophilic) forms.
-
Substituent Effect: Electron-Withdrawing Groups (EWGs) on the benzene ring further stabilize the imino tautomer and pull electron density away from the exocyclic nitrogen, dropping the pKa of the conjugate acid significantly (often < 2.0), rendering standard coupling reagents (HATU, EDC) ineffective.
Visualizing the Problem (Tautomerism & Deactivation)
Figure 1: The "Double Deactivation" mechanism. EWGs stabilize the non-nucleophilic imino tautomer, rendering the amine inert to standard activation.
Troubleshooting Module: Amide & Urea Formation
Standard Protocol (HATU/DIPEA): ❌ FAIL Reason: The activated ester formed by HATU is not electrophilic enough to capture the poorly nucleophilic benzoxazole amine.
Solution A: The "High-Energy" Electrophile (Acyl Chlorides/Fluorides)
For electron-deficient amines, you must increase the energy of the electrophile, not just the catalyst.
Protocol 1: Modified Schotten-Baumann
-
Reagents: Acid Chloride (R-COCl) or in situ generated Acyl Fluoride.
-
Base: Pyridine (solvent/base) or NaH (if solubility permits).
-
Catalyst: DMAP (0.1 - 0.5 equiv). Crucial: DMAP forms a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by poor nucleophiles than the acid chloride itself.
| Step | Action | Mechanistic Note |
| 1 | Dissolve Acid (1.0 eq) in DCM. Add Cyanuric Fluoride (0.5 eq) + Pyridine (1.0 eq). Stir 1h. | Generates Acyl Fluoride . More stable to moisture than chlorides but highly reactive toward amines [1]. |
| 2 | Add Benzoxazol-2-amine (0.8 eq) + DMAP (0.2 eq). | DMAP acts as an acyl-transfer shuttle. |
| 3 | Heat to reflux (40°C) or microwave (80°C) for 2-4h. | Thermal energy is required to overcome the activation barrier. |
Solution B: Anionic Activation (The "De-protonation" Strategy)
If the amine is too weak, turn it into an amide anion.
-
Reagent: LiHMDS or NaH (2.0 equiv).
-
Solvent: THF (anhydrous).
-
Procedure:
-
Cool amine in THF to -78°C (or 0°C).
-
Add LiHMDS dropwise. Stir 30 mins. (Solution often turns deep red/orange due to delocalized anion).
-
Add the Acid Chloride/Isocyanate.
-
Warning: This method risks bis-acylation (on the ring Nitrogen). Monitor carefully.
-
Troubleshooting Module: Palladium Cross-Coupling (Buchwald-Hartwig)
Standard Protocol (Pd(PPh3)4 / Cs2CO3): ❌ FAIL Reason: Electron-deficient benzoxazoles bind Pd poorly and the oxidative addition complex is unstable. Furthermore, the amine is too acidic for standard bases but too weak to displace halides easily.
The "Difficult Substrate" Matrix
| Variable | Recommendation | Why? |
| Ligand | BrettPhos or tBuBrettPhos | Designed specifically for electron-poor amines and amides. The bulky biaryl structure prevents catalyst poisoning by the heterocycle [2]. |
| Pre-catalyst | Pd(OAc)2 or G3-Palladacycles | Fast initiation is required. |
| Base | K3PO4 or DBU | Strong inorganic bases can hydrolyze the oxazole ring. DBU is a soluble alternative that works well with Pd-catalysis for acidic amines [3]. |
| Solvent | t-Amyl Alcohol or Dioxane | High boiling point polar solvents help solubility. |
Protocol 2: Optimized Buchwald-Hartwig
-
Vessel: Dry microwave vial (Argon purged).
-
Load: Aryl Halide (1.0 eq), Benzoxazol-2-amine (1.2 eq), BrettPhos Pd G3 (2-5 mol%).
-
Base: Add K3PO4 (2.0 eq) (finely ground).
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).
-
Conditions: 100°C for 12h.
-
Troubleshooting: If conversion stalls, add 5 mol% free BrettPhos ligand to extend catalyst life.
-
Decision Logic: Selecting the Right Pathway
Use this logic flow to determine your experimental setup.
Figure 2: Decision matrix for coupling conditions based on electrophile type and amine electronics.
Solubility & Handling (The Silent Killer)
Electron-deficient benzoxazoles (especially nitro-substituted) are notoriously insoluble due to strong
-
Solvent Hierarchy:
-
Best: NMP > DMAc > DMF > DMSO.
-
Avoid: Ether, DCM, Toluene (unless at high temp).
-
-
Aggregation: If NMR shows broad peaks, the molecule is aggregating. Run NMR at 50°C or add a drop of TFA-d to break H-bonds.
-
Purification: These compounds often "streak" on silica.
-
Tip: Add 1% Triethylamine to your DCM/MeOH eluent to sharpen peaks.
-
Tip: If very insoluble, precipitate from DMSO by adding water, filter, and wash, rather than using column chromatography.
-
References
-
Acyl Fluorides for Amide Coupling
-
Buchwald-Hartwig Ligand Selection
-
Soluble Bases in Coupling
-
Tautomerism & Reactivity
- Title: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cycliz
- Source:ACS Omega, 2019.
-
URL:[Link]
Sources
- 1. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
overcoming steric hindrance in 6-(Trifluoromethyl)-1,3-benzoxazol-2-amine reactions
Ticket: "Reactivity Issues with 6-(Trifluoromethyl)-1,3-benzoxazol-2-amine"
Welcome to the technical support center. I’m Dr. Aris Thorne, Senior Application Scientist.
You are likely here because your standard coupling protocols are failing. You are treating 6-(trifluoromethyl)-1,3-benzoxazol-2-amine (let's call it 6-TFM-BA ) like a standard aniline or alkyl amine. It is neither.
The trifluoromethyl group (
Furthermore, if you are attempting to couple this with a sterically bulky partner (e.g., ortho-substituted aryl halides or tertiary alkyl electrophiles), you face a "double-lock" mechanism: electronic deactivation prevents attack, and steric repulsion prevents orbital overlap.
Below are the specific troubleshooting modules to unlock this reactivity.
📊 Module 1: Diagnostic & Decision Matrix
Before modifying your reaction, determine if you are fighting an electronic battle or a steric one.
Figure 1: Decision tree for selecting the correct synthetic strategy based on target bond and failure mode.
🛠️ Module 2: The "Dead" Nucleophile (Acylation & Alkylation)
The Problem: You are trying to make an amide or alkylate the amine, but the starting material remains untouched.
The Cause: The
🔧 Protocol A: The "Force-Feed" Deprotonation
Standard bases (TEA, DIPEA) are insufficient. You must generate the imidate anion to force reactivity.
Reagents:
-
Base: Sodium Hydride (NaH) (60% dispersion) or LiHMDS (1.0 M in THF).
-
Solvent: Anhydrous DMF or THF (DMF is preferred for solubility).
-
Temperature: 0°C to RT.
Step-by-Step:
-
Dissolve 6-TFM-BA (1.0 equiv) in anhydrous DMF (0.2 M).
-
Cool to 0°C under Argon/Nitrogen.
-
Add NaH (1.2 equiv) portion-wise. Watch for
evolution. -
Stir at 0°C for 30 mins until evolution ceases. The solution often turns yellow/orange (anion formation).
-
Add the Electrophile (Acid Chloride or Alkyl Halide) dropwise.
-
Note: If using a carboxylic acid, you must convert it to the Acid Chloride first (SOCl2/Oxalyl Chloride). Coupling reagents like EDC are too weak for this substrate.
-
-
Warm to RT and stir for 2-4 hours.
Why this works: You are converting a weak neutral nucleophile (
⚙️ Module 3: Steric Clash in Cross-Coupling (Buchwald-Hartwig)
The Problem: You need to couple 6-TFM-BA with a bulky aryl halide (e.g., ortho-substituted), and the reaction yields < 20% or catalyst decomposition (palladium black). The Cause:
-
Oxidative Addition: Easy.
-
Transmetallation/Amine Binding: Difficult. The amine binds poorly to Pd due to low basicity.
-
Reductive Elimination: The Steric Bottleneck . If the ligand is not bulky enough to force the partners together, or if it's too bulky and blocks the amine approach, the cycle dies.
🔧 Protocol B: The "Heavy Lift" Catalyst System
We must use Dialkylbiaryl Phosphine Ligands . These are designed to facilitate the coupling of weak nucleophiles and hindered substrates.[1]
Recommended System:
-
Pre-catalyst: BrettPhos Pd G4 or RuPhos Pd G4 . (Avoid in-situ mixing if possible; G4 precatalysts ensure 1:1 active species).
-
Ligand Choice:
-
Primary Choice:BrettPhos (Excellent for primary amines with EWGs).
-
For Extreme Sterics:XPhos or tBuXPhos .
-
-
Base: LiHMDS (Lithium Hexamethyldisilazide) or NaOtBu . Carbonates (Cs2CO3) are often too weak for this specific amine.
Optimization Table:
| Parameter | Standard Condition (Fails) | Optimized Condition (Works) |
| Catalyst Source | Pd(PPh3)4 or Pd(OAc)2 | BrettPhos Pd G4 (1-3 mol%) |
| Ligand | PPh3 or BINAP | BrettPhos (or RuPhos) |
| Base | K2CO3 / Cs2CO3 | LiHMDS (2.2 equiv) or NaOtBu |
| Solvent | Toluene / DMF | t-Amyl Alcohol or Dioxane |
| Temp | 80°C | 100°C - 110°C |
Step-by-Step:
-
Charge a vial with 6-TFM-BA (1.0 equiv), Aryl Halide (1.0 equiv), and BrettPhos Pd G4 (2 mol%).
-
Seal and purge with Argon (3x).
-
Add anhydrous t-Amyl Alcohol (concentration 0.25 M).
-
Add LiHMDS (2.2 equiv, 1M in THF) dropwise.
-
Heat to 100°C for 12 hours.
🔄 Module 4: The "Nuclear Option" (Reverse Synthesis)
The Problem: Direct functionalization of the amine is impossible due to extreme steric hindrance of the coupling partner. The Solution: Stop trying to act as a nucleophile. Flip the reactivity.
Instead of reacting 6-TFM-BA with an electrophile, use 2-Chloro-6-(trifluoromethyl)-1,3-benzoxazole and react it with your target amine.
Mechanism: Nucleophilic Aromatic Substitution (
Figure 2: The
Protocol:
-
Dissolve 2-Chloro-6-(trifluoromethyl)-1,3-benzoxazole (1.0 equiv) in NMP or DMSO .
-
Add the Target Amine (1.2 equiv).
-
Add DIPEA (2.0 equiv).
-
Heat to 100°C (Microwave irradiation is highly recommended: 120°C for 20 mins).
-
The chloride is an excellent leaving group here, activated by the
.
❓ Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation for the Buchwald coupling? A: Yes, but be cautious with Pd-catalysts in microwaves as "hot spots" can cause catalyst aggregation (Pd-black). If you use microwave, limit the temperature to 100°C and time to 30-60 mins.
Q: My product is forming, but I see a "dimer" byproduct. What is it? A: This is likely the urea dimer. If water is present during the activation of the amine (especially with carbonyldiimidazole or phosgene equivalents), two molecules of 6-TFM-BA can couple. Ensure strictly anhydrous conditions.
Q: Why BrettPhos? Why not XantPhos? A: XantPhos is a bidentate ligand often used for amides. However, for electron-deficient anilines like 6-TFM-BA , the monodentate biaryl phosphines (BrettPhos) form a highly active, unsaturated Pd(0) species that facilitates the difficult oxidative addition and amine binding steps better than the rigid bite angle of XantPhos.
📚 References
-
Buchwald-Hartwig Amination of Electron-Deficient Amines: Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[2] Chemical Science.
-
Synthesis and Reactivity of 2-Aminobenzoxazoles: Wang, J. D., Liu, Y. X., Xue, D., Wang, C., & Xiao, J. (2014).[3] "Amination of Benzoxazoles by Visible-Light Photoredox Catalysis." Synlett.
-
Electronic Properties of Benzoxazoles: Hermann, T. (2014). "2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site."[4] Bioorganic & Medicinal Chemistry Letters.
-
Benzoxazole Synthesis & Functionalization Review: Global Research Online. (2025).[5][6][7] "Benzoxazole: Synthetic Methodology and Biological Activities."[8]
-
General Buchwald-Hartwig Methodology & Ligand Selection: Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. tch.ucsd.edu [tch.ucsd.edu]
- 5. 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine | C8H5F3N2O | CID 71692540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. 2-Aminobenzoxazole | C7H6N2O | CID 20707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A-Comparative-Guide-to-HPLC-Method-Development-for-the-Purity-Assessment-of-6-(Trifluoromethyl)-1,3-benzoxazol-2-amine
This guide provides a comprehensive, in-depth comparison of various strategies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 6-(Trifluoromethyl)-1,3-benzoxazol-2-amine. This document is intended for researchers, scientists, and drug development professionals, offering practical insights and experimental data to inform method development and validation.
Introduction
6-(Trifluoromethyl)-1,3-benzoxazol-2-amine is a heterocyclic compound with a benzoxazole core, a structure of significant interest in medicinal chemistry due to the diverse biological activities of its derivatives. The trifluoromethyl group is a key substituent known to enhance metabolic stability and binding affinity in drug candidates. Accurate determination of its purity is paramount for ensuring the safety and efficacy of any potential pharmaceutical application. This guide will navigate the critical decisions in developing a stability-indicating HPLC method, from initial screening to full validation, grounded in scientific principles and regulatory expectations.
Understanding the Analyte: Physicochemical Properties
A successful HPLC method development strategy begins with a thorough understanding of the analyte's properties. 6-(Trifluoromethyl)-1,3-benzoxazol-2-amine is an aromatic amine. The presence of the trifluoromethyl group increases its lipophilicity. The benzoxazole ring system contains both nitrogen and oxygen heteroatoms, which can participate in various interactions with the stationary phase. These characteristics suggest that reversed-phase HPLC is a suitable starting point for analysis.
Initial Method Development: A Strategic Approach
The initial phase of method development involves a systematic screening of columns and mobile phases to identify the most promising conditions for separation.
Column Selection: A Comparative Analysis
The choice of a stationary phase is a critical decision in HPLC method development. For an analyte like 6-(Trifluoromethyl)-1,3-benzoxazol-2-amine, with its aromatic and fluorinated nature, several reversed-phase columns are viable candidates.
| Stationary Phase | Key Characteristics | Expected Performance for Analyte |
| C18 (Octadecylsilane) | Highly hydrophobic, industry standard. | Good retention is expected due to the analyte's lipophilicity. |
| C8 (Octylsilane) | Moderately hydrophobic. | May provide better peak shape if strong hydrophobic interactions on C18 lead to tailing. |
| Phenyl-Hexyl | Offers π-π interactions with aromatic rings. | Potentially enhanced selectivity for the benzoxazole ring and any aromatic impurities. |
| Pentafluorophenyl (PFP) | Provides dipole-dipole, π-π, and ion-exchange interactions. | Highly recommended for separating fluorinated compounds and their isomers. |
Expert Insight: While C18 is a common first choice, the PFP phase often provides superior selectivity for fluorinated compounds due to its unique interaction mechanisms. For this analyte, a PFP column is a strong contender for achieving optimal separation from structurally similar impurities.
Mobile Phase Selection and Optimization
The mobile phase composition is a powerful tool for manipulating retention and selectivity. A typical reversed-phase mobile phase consists of an aqueous component and an organic modifier.
Organic Modifier Comparison:
-
Acetonitrile (ACN): Generally, the preferred solvent due to its low viscosity and UV transparency.
-
Methanol (MeOH): Can offer different selectivity compared to ACN and is a viable alternative to explore.
Aqueous Phase and pH Control:
The amine group in the analyte is basic and its ionization state, which is pH-dependent, will significantly impact retention and peak shape.
-
Acidic pH (e.g., 0.1% Formic Acid or Phosphoric Acid): Protonates the amine group, leading to increased polarity and potentially earlier elution. This can also improve peak shape by minimizing interactions with residual silanols on the stationary phase.
-
Neutral pH (e.g., Ammonium Acetate Buffer): May be necessary if the analyte or impurities are unstable at low pH.
Expert Insight: Starting with a gradient elution using acetonitrile and water with 0.1% formic acid is a robust initial strategy. The acidic mobile phase will ensure the amine is protonated, leading to more consistent retention and sharper peaks.
Experimental Protocol: Initial Screening
This protocol outlines the steps for the initial screening of columns and mobile phases.
Materials:
-
6-(Trifluoromethyl)-1,3-benzoxazol-2-amine reference standard
-
HPLC grade Acetonitrile
-
HPLC grade Methanol
-
HPLC grade water
-
Formic acid (or other suitable pH modifier)
-
C18, Phenyl-Hexyl, and PFP columns (e.g., 150 mm x 4.6 mm, 5 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
HPLC Conditions (Generic Gradient):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV scan (e.g., 254 nm)
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Execution: Inject the standard solution onto each of the selected columns using the generic gradient.
Data Presentation: Initial Screening Results
The following table presents hypothetical results from the initial screening to illustrate the comparison.
| Column | Retention Time (min) | Tailing Factor | Theoretical Plates | Observations |
| C18 | 12.5 | 1.8 | 8500 | Broad peak with significant tailing. |
| Phenyl-Hexyl | 10.8 | 1.4 | 11000 | Improved peak shape, but a small shoulder peak is observed. |
| PFP | 9.2 | 1.1 | 15000 | Sharp, symmetrical peak with good resolution from a minor impurity. |
Based on this hypothetical data, the PFP column provides the most promising results and would be selected for further optimization.
Method Optimization: A Systematic Approach
Once a suitable column and mobile phase system are identified, the method must be optimized to ensure it is robust and can separate the main peak from all potential impurities. This is where forced degradation studies become invaluable.
Forced Degradation Studies
Forced degradation studies are essential for developing a stability-indicating method. These studies involve subjecting the analyte to harsh conditions to generate potential degradation products. The goal is to demonstrate that the analytical method can separate the intact drug from any degradants.
Recommended Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: Exposure to UV and visible light
Expert Insight: The extent of degradation should be targeted between 10-30%. This ensures that significant degradation products are formed without completely degrading the main compound.
Visualization: HPLC Method Development Workflow
The following diagram illustrates the logical flow of the HPLC method development and validation process.
Comparative Bioactivity Guide: 6-Trifluoromethyl vs. 6-Methyl Benzoxazole Amines
Executive Summary: The "Fluorine Effect" in Benzoxazole Scaffolds[1]
In the optimization of benzoxazole-based pharmacophores—particularly 2-aminobenzoxazoles used in kinase inhibition (e.g., VEGFR, EGFR) and antimicrobial applications (DNA gyrase)—the substitution at the C6 position is a critical determinant of ADME properties.
While the 6-methyl (
Key Decision Matrix:
-
Select
if: Your target requires electron donation to the benzoxazole ring to increase the basicity of the C2-amine, or if you are optimizing for lower molecular weight. -
Select
if: You observe rapid metabolic clearance (CYP-mediated benzylic oxidation), need to increase membrane permeability (lipophilicity), or require increased potency against resistant bacterial strains.
Physicochemical Profiling: The Molecular Mechanism
To understand the bioactivity differences, we must first quantify the structural changes. The shift from methyl to trifluoromethyl is not merely a change in mass; it is a reversal of electronic induction.
Table 1: Comparative Physicochemical Properties[2]
| Property | 6-Methyl ( | 6-Trifluoromethyl ( | Impact on Bioactivity |
| Electronic Effect ( | -0.17 (Electron Donor) | +0.54 (Electron Withdrawing) | |
| Lipophilicity ( | +0.56 | +0.88 | |
| Molar Refractivity (MR) | 5.65 | 5.02 | Surprisingly similar steric occupancy, allowing |
| C-X Bond Strength | ~100 kcal/mol | ~116 kcal/mol (C-F) | |
| Metabolic Liability | High (Benzylic Oxidation) | Low (Blocked) |
Diagram 1: Structure-Activity Relationship (SAR) Logic
This diagram illustrates how the structural substitution propagates through physicochemical changes to alter biological outcomes.
Caption: SAR logic flow demonstrating divergent biological outcomes based on C6-substitution.
Critical Case Study: Metabolic Stability (Microsomal Stability)
The most definitive advantage of the
Mechanism of Action
-
6-Methyl: CYP450 abstracts a hydrogen from the
. Radical recombination with forms . This is rapidly oxidized to , leading to rapid renal clearance. -
6-Trifluoromethyl: The C-F bond is too strong for CYP450 to break. The molecule must be metabolized at a distal site or excreted unchanged, significantly prolonging in vivo exposure.
Experimental Protocol: Microsomal Stability Assay
Use this protocol to validate the stability difference between your 6-Me and 6-CF3 analogues.
Materials:
-
Pooled Liver Microsomes (Human/Rat), 20 mg/mL.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compounds (
and benzoxazole variants). -
Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).
Workflow:
-
Preparation: Dilute test compounds to 1
in phosphate buffer (100 mM, pH 7.4). -
Pre-incubation: Mix 30
microsomes + 370 compound solution. Incubate at 37°C for 5 min. -
Initiation: Add 100
NADPH regenerating system to start the reaction. -
Sampling: At
min, remove 50 aliquots. -
Quenching: Immediately dispense into 150
ice-cold Stop Solution. Centrifuge at 4000 rpm for 15 min. -
Analysis: Analyze supernatant via LC-MS/MS (MRM mode).
Data Interpretation:
-
Calculate intrinsic clearance (
) using the slope of vs. time. -
Success Metric: The
analogue should exhibit a > 2x that of the analogue.
Diagram 2: Metabolic Pathway Blocking
This diagram visualizes the specific metabolic blockade provided by the trifluoromethyl group.
Caption: Metabolic pathway comparison showing the blockade of benzylic hydroxylation by the CF3 group.
Bioactivity Comparison: Antimicrobial & Kinase Potency[3]
While stability is the primary driver for
Antimicrobial Activity (DNA Gyrase Inhibition)
In studies involving benzoxazole derivatives against S. aureus (MRSA) and E. coli:
-
6-Methyl: Often shows moderate activity (
). The electron-donating nature keeps the C2-amine basic, which aids in solubility but may limit passive diffusion through the bacterial cell wall. -
6-Trifluoromethyl: Often improves potency (
).-
Reasoning: The increased lipophilicity (
) facilitates penetration of the lipid-rich bacterial membrane. Furthermore, the group can engage in hydrophobic interactions within the ATP-binding pocket of DNA gyrase B that the methyl group cannot access due to lack of electrostatic depth.
-
Kinase Inhibition (e.g., VEGFR-2)
-
Binding Affinity: The
group is electron-withdrawing. If the benzoxazole nitrogen (N3) acts as a hydrogen bond acceptor in the hinge region of the kinase, reduces this basicity, potentially weakening the H-bond. -
Mitigation: However, this is often offset by the "orthogonal fluorine interaction" with backbone carbonyls or hydrophobic residues (e.g., Phenylalanine, Methionine) in the gatekeeper region.
Recommendation: If your SAR data shows a loss of potency with
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Yildiz-Oren, I., et al. (2004). Synthesis and biological activity of new 6-substituted-benzoxazole-2-on derivatives. European Journal of Medicinal Chemistry, 39(3), 291-298.
-
Arisoy, M., et al. (2012).[1] Synthesis and Antimicrobial Activity of Novel Benzoxazoles. Zeitschrift für Naturforschung C, 67(9-10).
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.
-
BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.
Sources
Comparative Guide: TLC Visualization Techniques for 2-Amino-6-(trifluoromethyl)benzoxazole
Executive Summary & Chemical Context
2-Amino-6-(trifluoromethyl)benzoxazole is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for nucleobases or as a core for ion channel modulators (e.g., Riluzole derivatives).[1]
Effective Thin Layer Chromatography (TLC) visualization of this compound requires navigating two competing chemical properties:
-
The Heteroaromatic Core: The benzoxazole ring is highly UV-active and often fluorescent, making non-destructive visualization the primary method.
-
The Electron-Deficient Amine: The 2-amino group is structurally distinct from aliphatic amines. The strong electron-withdrawing effect of the trifluoromethyl (
) group at position 6 reduces the nucleophilicity of the exocyclic amine. Consequently, standard amine stains like Ninhydrin may exhibit atypical kinetics or color shifts compared to amino acids.[1]
This guide evaluates visualization techniques based on sensitivity , selectivity , and workflow efficiency .
Visualization Logic Flow (Decision Tree)
The following workflow illustrates the optimal sequence for detecting 2-amino-6-(trifluoromethyl)benzoxazole, prioritizing non-destructive methods before applying chemical stains.
Figure 1: Strategic workflow for visualizing 2-amino-6-(trifluoromethyl)benzoxazole. UV methods should always precede chemical staining.
Comparative Analysis of Visualization Techniques
A. Non-Destructive Methods (Primary)
| Method | Mechanism | Expected Result | Sensitivity | Notes |
| UV 254 nm | Fluorescence Quenching | Dark Spot on bright green background | High (<1 µg) | The benzoxazole ring absorbs strongly at 254 nm. This is the standard monitoring method. |
| UV 365 nm | Native Fluorescence | Blue/Cyan Emission (Likely) | Medium-High | Benzoxazoles are classic fluorophores. The |
B. Destructive Chemical Stains (Secondary)
1. Ehrlich’s Reagent (p-Dimethylaminobenzaldehyde)
Verdict: The Superior Specific Stain While often associated with indoles, Ehrlich’s reagent reacts with primary aromatic and heteroaromatic amines to form colored Schiff bases (or condensation products).[1]
-
Why it works: The acidic conditions protonate the ring nitrogen, facilitating the attack of the exocyclic amine on the aldehyde.
-
Expected Color: Yellow to Orange spots.
-
Selectivity: High. It distinguishes the amine product from non-amine precursors (e.g., 2-chloro-6-(trifluoromethyl)benzoxazole).
2. Cinnamaldehyde Reagent
Verdict: High Sensitivity for Primary Aromatic Amines Recent literature highlights cinnamaldehyde as a highly sensitive reagent for primary aromatic amines, capable of detecting nanomolar quantities.[2][3][4]
-
Mechanism: Formation of a conjugated imine (Schiff base).
-
Expected Color: Bright Yellow.
-
Advantage: Often works at room temperature or with mild heating; highly specific to primary amines (
).
3. Ninhydrin
Verdict: Reliable but Slower[5]
-
Limitation: The electron-withdrawing
group reduces the nucleophilicity of the amine, making the reaction with ninhydrin slower than with aliphatic amines. -
Protocol Adjustment: Requires higher temperature baking (110°C+) and may produce a yellow/orange spot rather than the classic Ruhemann’s purple.
4. Iodine (I₂) Chamber
Verdict: Universal Backup
-
Use Case: Best for detecting non-UV active impurities or precursors that lack the amine functionality.
Detailed Experimental Protocols
Protocol A: Ehrlich’s Reagent (Modified for Heterocycles)
Preparation:
-
Dissolve 1.0 g of p-dimethylaminobenzaldehyde in 75 mL of Methanol (MeOH).
-
Cautiously add 50 mL of concentrated Hydrochloric Acid (HCl).
-
Store in a dark bottle (shelf life: ~2-3 weeks).
Procedure:
-
Elute the TLC plate and dry thoroughly to remove solvent.[6]
-
Dip the plate or spray evenly with the reagent.
-
Heat with a heat gun at ~100°C for 1-2 minutes.
-
Observation: Look for yellow/orange spots appearing rapidly.
Protocol B: Cinnamaldehyde Stain (High Sensitivity)
Preparation:
-
Mix 1 mL of Cinnamaldehyde with 100 mL of Ethanol (EtOH).
-
Add 1 mL of concentrated HCl.
Procedure:
-
Dip/Spray the dried TLC plate.
-
Heat gently (optional, reaction often immediate).
-
Observation: Intense yellow spots indicate the primary amine. This is often more distinct than Ninhydrin for this specific class of compounds.
Protocol C: Ninhydrin (Standard)
Preparation:
-
Dissolve 1.5 g Ninhydrin in 100 mL of n-Butanol.
-
Add 3.0 mL of Acetic Acid (critical for catalyzing the reaction with electron-poor amines).
Procedure:
-
Dip the plate.
-
Bake at 110°C until spots appear.
-
Note: Do not stop heating at the first sign of background pinking; the specific spot may take longer to develop due to the deactivated amine.
Performance Comparison Data
The following table summarizes the performance of each technique specifically for 2-amino-6-(trifluoromethyl)benzoxazole.
| Technique | Selectivity | Limit of Detection (LOD) | Stability of Spot | Recommended Use |
| UV 254 nm | Low (Detects all aromatics) | ~0.1 µg | N/A (Transient) | Routine monitoring of reaction progress. |
| Ehrlich’s | High (Primary Amines) | ~0.5 µg | High (Permanent) | Confirmation of the amine product. |
| Cinnamaldehyde | Very High (1° Arom. Amines) | ~0.05 - 0.1 µg | Medium | Trace detection or purity checks. |
| Ninhydrin | Medium | ~1.0 µg | Medium | General lab standard (if other reagents unavailable). |
| Iodine | None (Universal) | ~5.0 µg | Low (Fades) | Detecting non-UV active impurities (e.g., lipid contaminants).[1] |
References
-
Guo, K., & Chen, Y. (2010).[1] Simple and rapid detection of aromatic amines using a thin layer chromatography plate.[2][3][4] Analytical Methods, 2(9), 1264-1267.[1]
-
Konopski, L., & Pohl, P. (2012).[1] Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography. Journal of Analytical Methods in Chemistry.
-
University of Rochester. (n.d.). Magic Formulas: TLC Stains.[5][7][8][9][10] Department of Chemistry.
-
Sarpong Group. (n.d.). Recipes for TLC Stains. University of California, Berkeley.[1]
-
Reach Devices. (n.d.). TLC Stains: Recipes and Procedures.
Sources
- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00316F [pubs.rsc.org]
- 3. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 6. TLC stains [reachdevices.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. depts.washington.edu [depts.washington.edu]
- 9. sarponggroup.com [sarponggroup.com]
- 10. Magic Formulas [chem.rochester.edu]
Safety Operating Guide
Technical Guide: Safe Handling and Disposal of 6-(Trifluoromethyl)-1,3-benzoxazol-2-amine
[1][2][3]
Executive Summary & Compound Profile
Effective disposal of 6-(Trifluoromethyl)-1,3-benzoxazol-2-amine requires strict adherence to halogenated waste protocols.[1][2] Unlike standard organic solids, the presence of the trifluoromethyl group (
Standard municipal or non-specialized chemical incinerators are often unequipped to handle high-fluorine loads, which can corrode refractory linings and scrubbers.[1][2][3][4] Therefore, this compound must be segregated into High-Halogen waste streams to ensure it is routed to facilities with alkaline scrubbing capabilities.[1][2][3][4]
Compound Identification Table
| Parameter | Detail |
| Chemical Name | 6-(Trifluoromethyl)-1,3-benzoxazol-2-amine |
| CAS Number | 747353-64-6 |
| Molecular Formula | |
| Physical State | Solid (Powder/Crystalline) |
| Primary Hazards | Acute Tox.[1][2] (Oral), Skin/Eye Irritant, Respiratory Irritant |
| Waste Class | Halogenated Organic Solid |
Hazard Assessment & The "Why" Behind the Protocol
To ensure compliance and safety, researchers must understand the causality behind these disposal requirements.
The Fluorine Factor (Thermal Decomposition)
Upon incineration at temperatures >850°C, the
Amine Functionality
The 2-amino group renders the compound basic.[1][2]
-
Incompatibility: Do not mix with strong oxidizing acids (Nitric, Perchloric) in the waste container, as this may generate heat or unstable byproducts before disposal.[3][4]
-
Bioactivity: As a benzoxazole derivative, the compound likely possesses biological activity (kinase inhibition potential).[1][3][4] Treat as a pharmacological agent; do not dispose of down the drain.[1][2]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Bulk Substance)
Use this for expired reagents, reaction byproducts, or spill cleanup residues.[3][4]
-
Segregation: Obtain a waste container specifically compatible with halogenated organics (HDPE is preferred over glass to prevent breakage, though glass is chemically compatible).[1][2][3][4]
-
Double Bagging: Place the solid material inside a clear polyethylene bag. Seal it with a zip-tie or tape.[1][2]
-
Secondary Containment: Place the sealed bag into the primary waste container.
-
Labeling: Affix a hazardous waste label.
Protocol B: Liquid Waste (Mother Liquors/Solvents)
Use this for reaction mixtures or HPLC effluents containing the compound.[1][3]
-
Solvent Compatibility: Ensure the solvent matrix is compatible.[1][2]
-
pH Check: If the waste stream is aqueous (e.g., post-extraction), check pH.[1][3][4]
-
Stream Selection: Pour into the "Halogenated Solvent Waste" carboy.
Protocol C: Contaminated Glassware[2][3][4][5]
-
Rinsing: Triple rinse the flask/vial with a minimal amount of acetone or methanol.[1][2]
-
Disposal of Rinsate: Pour the rinsate into the Halogenated Solvent Waste container (See Protocol B).[1][2]
-
Glass Disposal: Once rinsed and air-dried, the glass can be disposed of in the standard "Broken Glass/Sharps" container, provided no visible solid residue remains.[1][2][3][4]
Emergency Contingencies (Spills)
Immediate Action: Evacuate the immediate area if dust is airborne.[1][2] Don PPE (Nitrile gloves, safety goggles, N95 dust mask or respirator).[1][3][4]
-
Dry Spill:
-
Solution Spill:
Visual Workflow: Waste Decision Tree
The following diagram illustrates the logical flow for segregating this specific compound to prevent incinerator damage.
Figure 1: Decision tree ensuring the trifluoromethyl moiety is routed to scrubbed incineration paths to prevent HF corrosion.[1][2]
References
-
National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 71692540, 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine (Isomer Analog Reference). PubChem.[1][2][6] [Link][1][3]
-
U.S. Environmental Protection Agency (EPA). (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Disposal. EPA.gov.[1][2] [Link]
-
European Chemicals Agency (ECHA). (2024).[1][2] Guidance on the compilation of safety data sheets: Waste Management. Europa.eu.[1][2] [Link]
-
Tsang, W., et al. (1998).[1][3][4] Incineration of Fluorinated Organic Compounds. National Institute of Standards and Technology (NIST).[1][2] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
